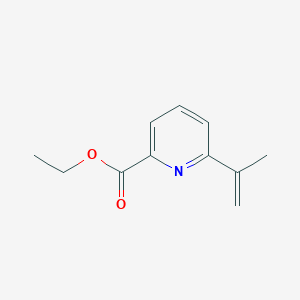










|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1.[B-](F)(F)(F)[C:14]([CH3:16])=[CH2:15].[K+].C(=O)([O-])[O-].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+]>C(O[Pd]OC(=O)C)(=O)C.O1CCOCC1.O>[CH2:15]=[C:14]([C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1)[CH3:16] |f:1.2,3.4.5,6.7,9.10|
|


|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
4.353 g
|
|
Type
|
reactant
|
|
Smiles
|
[B-](C(=C)C)(F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
4.378 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.6959 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
|
|
Name
|
|
|
Quantity
|
0.1524 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)O[Pd]OC(C)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1.O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The second flask was also evacuated with vacuum
|
|
Type
|
ADDITION
|
|
Details
|
back filled with N2 for 3 times
|
|
Type
|
CUSTOM
|
|
Details
|
The cold degassed dioxane/H2O
|
|
Type
|
ADDITION
|
|
Details
|
was then added to the second flask, which
|
|
Type
|
CUSTOM
|
|
Details
|
was evacuated with vacuum
|
|
Type
|
ADDITION
|
|
Details
|
back filled with argon 5 times
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 80° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to ambient temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was then diluted with EtOAc (200 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C(C)C1=CC=CC(=N1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |